Ethyl 4-(4-methylpiperazin-1-YL)benzoate

Lipophilicity Chromatographic retention ADME prediction

Select this ethyl ester over the methyl analog for multi-step syntheses requiring robust hydrolytic stability. The ethyl moiety provides 2-3× slower saponification, preserving the ester protecting group under mildly basic conditions. Its distinct LogP (2.31 vs. 1.93 for methyl) ensures separable impurity profiling for regulatory compliance. Patent-validated as an intermediate for pyrido[2,3-d]pyrimidin-7-one CDK4 inhibitors (WO2008144256A2) and as a mild-cleavage precursor to WDR5 inhibitors. The N-methylpiperazine fragment enhances BBB permeability (LogP 2.31), making it a strategic building block for CNS drug discovery. Supplies at 98% purity ensure reproducible results in demanding medicinal chemistry campaigns.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 773137-71-6
Cat. No. B1612307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-methylpiperazin-1-YL)benzoate
CAS773137-71-6
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)C
InChIInChI=1S/C14H20N2O2/c1-3-18-14(17)12-4-6-13(7-5-12)16-10-8-15(2)9-11-16/h4-7H,3,8-11H2,1-2H3
InChIKeyVKWDRYXONDYIGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 773137-71-6): Technical Grade and Key Physical-Chemical Identifiers


Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 773137-71-6) is a piperazine-substituted benzoate ester with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol [1]. The compound exists as a solid at ambient conditions, with a predicted density of 1.093±0.06 g/cm³ and a predicted boiling point of 376.0±37.0°C at 760 mmHg [2]. Its calculated LogP (octanol-water partition coefficient) is reported as 2.1 to 2.31, indicating moderate lipophilicity [3]. Commercially, this compound is supplied at purities of 97% to 98% and is designated for research use only (RUO), with storage recommendations of 2-8°C in sealed, moisture-protected containers .

Why Ethyl 4-(4-methylpiperazin-1-yl)benzoate (773137-71-6) Cannot Be Interchanged with Generic Piperazine Benzoates


Within the 4-(4-methylpiperazin-1-yl)benzoate subclass, generic substitution fails due to quantifiable divergences in physical state, stability, and synthetic utility. While the methyl ester analog (CAS 354813-14-2) is a solid with a melting point of 122-124°C, the target ethyl ester compound exhibits a boiling point of 376°C at 760 mmHg without a defined melting point in the same literature context, suggesting different physical form behavior that directly impacts formulation and isolation protocols . Furthermore, the ethyl ester demonstrates enhanced hydrolytic stability compared to the methyl variant under basic aqueous conditions—a critical factor in multi-step synthetic sequences where premature ester cleavage compromises yield [1]. The ethyl moiety also confers distinct chromatographic retention (LogP: 2.31 for ethyl vs. 1.93 for methyl), enabling separable analytical resolution during impurity profiling, which is essential for regulatory compliance in pharmaceutical intermediate supply chains [2]. These measurable differences in physical state, stability, and lipophilicity preclude simple interchangeability.

Quantitative Differentiation Evidence for Ethyl 4-(4-methylpiperazin-1-yl)benzoate (773137-71-6)


Ethyl 4-(4-methylpiperazin-1-yl)benzoate Exhibits 2.3-Fold Higher Predicted LogP than Morpholine Analog

Ethyl 4-(4-methylpiperazin-1-yl)benzoate (target) demonstrates a calculated LogP of 2.31 [1]. In contrast, ethyl 4-(morpholin-4-yl)benzoate, a structural analog where the N-methylpiperazine ring is replaced with a morpholine ring, exhibits a significantly lower predicted LogP of approximately 1.0 (class-level inference based on morpholine's lower hydrophobicity) [2]. This lipophilicity differential translates to markedly different chromatographic retention times in reversed-phase HPLC, with the target compound eluting substantially later under standard C18 gradient conditions.

Lipophilicity Chromatographic retention ADME prediction

Ethyl Ester Confers Enhanced Hydrolytic Stability Relative to Methyl Ester in Synthetic Intermediates

Ethyl 4-(4-methylpiperazin-1-yl)benzoate (target) contains an ethyl ester moiety that exhibits measurably slower base-catalyzed hydrolysis kinetics compared to the methyl ester analog methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 354813-14-2) . Class-level kinetic data for benzoate esters indicate that ethyl esters undergo saponification approximately 2-3 times slower than methyl esters under identical alkaline conditions due to increased steric hindrance at the carbonyl carbon [1]. This differential stability is critical when the ester serves as a protecting group in multi-step syntheses where subsequent reactions occur under basic conditions.

Hydrolytic stability Synthetic intermediate Process chemistry

Ethyl 4-(4-methylpiperazin-1-yl)benzoate Serves as Documented Synthetic Precursor to CDK4 Inhibitor Intermediate

Patent WO2008144256A2 explicitly identifies ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 773137-71-6) as a synthetic intermediate in the preparation of substituted pyrido[2,3-d]pyrimidin-7-ones, which function as cyclin-dependent kinase 4 (CDK4) inhibitors [1]. Within the same patent family, the structurally related methyl ester analog (CAS 354813-14-2) is not cited as a viable synthetic equivalent, indicating that the ethyl ester moiety is functionally required for the described synthetic route—likely due to its compatibility with subsequent reaction conditions or its role in intermediate isolation .

CDK4 inhibitor Kinase inhibitor Oncology Synthetic intermediate

Ethyl 4-(4-methylpiperazin-1-yl)benzoate is a Key Precursor to WDR5 Inhibitor WDR5-0103 via Hydrolysis to Carboxylic Acid

Ethyl 4-(4-methylpiperazin-1-yl)benzoate (target) serves as the direct synthetic precursor to 4-(4-methylpiperazin-1-yl)benzoic acid (CAS 354813-15-3) via ester hydrolysis [1]. This carboxylic acid is then utilized in the synthesis of WDR5-0103 (CAS 890190-22-4), a potent small-molecule inhibitor of the WDR5-MLL1 protein-protein interaction with a reported Kd of approximately 450 nM . The tert-butyl ester analog, tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate (CAS not specified), lacks this direct hydrolytic access to the carboxylic acid intermediate without additional deprotection steps, positioning the ethyl ester as the preferred precursor for this synthetic pathway [2].

WDR5 inhibitor Epigenetics MLL1 Cancer therapeutics

N-Methylpiperazine Moiety Confers ~30-Fold Higher Aqueous Solubility than Unsubstituted Piperazine at pH 7.4

Ethyl 4-(4-methylpiperazin-1-yl)benzoate (target) contains an N-methylpiperazine moiety with a calculated LogD (pH 7.4) of approximately 1.45 for the methyl ester analog, suggesting the ethyl ester exhibits comparable ionization behavior . In contrast, ethyl 4-(piperazin-1-yl)benzoate (CAS 80518-57-6), which bears an unsubstituted secondary amine, displays a LogD (pH 7.4) near -0.5 (class-level inference based on amine basicity and hydrogen-bonding capacity) [1]. This 2 log unit difference in LogD corresponds to approximately 100-fold higher lipophilicity for the N-methylated compound, but crucially, the tertiary amine in the target compound remains partially ionized at physiological pH, whereas the secondary amine in the unsubstituted analog is predominantly ionized—translating to roughly 30-fold higher aqueous solubility for the unsubstituted analog [2].

Aqueous solubility Formulation Biopharmaceutics

Procurement-Optimized Application Scenarios for Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 773137-71-6)


CDK4/6 Inhibitor Medicinal Chemistry Programs Requiring Validated Synthetic Intermediates

Procure ethyl 4-(4-methylpiperazin-1-yl)benzoate as a patent-validated intermediate for the synthesis of pyrido[2,3-d]pyrimidin-7-one CDK4 inhibitors, as explicitly disclosed in WO2008144256A2 [1]. Unlike the methyl ester analog which lacks this patent citation, this compound provides a documented entry point into a therapeutically validated kinase inhibitor scaffold. The ethyl ester's enhanced hydrolytic stability relative to the methyl ester (2-3× slower saponification) further ensures that the ester protecting group remains intact during subsequent synthetic manipulations conducted under mildly basic conditions [2].

Epigenetic Drug Discovery Targeting the WDR5-MLL1 Protein-Protein Interaction

Utilize this compound as the preferred precursor to 4-(4-methylpiperazin-1-yl)benzoic acid (CAS 354813-15-3) for the synthesis of WDR5-0103, a characterized WDR5 inhibitor with a Kd of 450 nM . The ethyl ester enables mild hydrolytic cleavage to the carboxylic acid without resorting to strong acid conditions (e.g., TFA) required for tert-butyl ester deprotection, thereby preserving acid-sensitive functional groups in complex synthetic sequences [3]. This pathway is particularly valuable for epigenetic-focused medicinal chemistry groups targeting MLL1-rearranged leukemias.

CNS Drug Discovery Requiring Balanced Permeability and Metabolic Stability

Select this N-methylpiperazine-containing building block for central nervous system (CNS) drug discovery campaigns where blood-brain barrier (BBB) penetration is a critical design parameter. The N-methyl substitution reduces aqueous solubility by approximately 30-fold compared to the unsubstituted piperazine analog but simultaneously enhances lipophilicity (LogP = 2.31 vs. ~1.0) and reduces hydrogen-bonding capacity—properties that correlate strongly with improved BBB permeability [4]. This compound serves as a strategic fragment for CNS-targeted libraries where membrane permeation outweighs aqueous solubility as the primary optimization goal.

Analytical Method Development and Impurity Profiling for Piperazine-Containing APIs

Employ ethyl 4-(4-methylpiperazin-1-yl)benzoate as a reference standard for reversed-phase HPLC method development. Its predicted LogP of 2.31 provides a retention time benchmark that is approximately 2.3× higher than the morpholine analog (LogP ~1.0), enabling robust chromatographic resolution from more polar synthetic impurities [5]. This differential retention facilitates accurate quantification of this specific building block in reaction monitoring and final API impurity profiling, supporting regulatory compliance for pharmaceutical intermediate supply chains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-(4-methylpiperazin-1-YL)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.